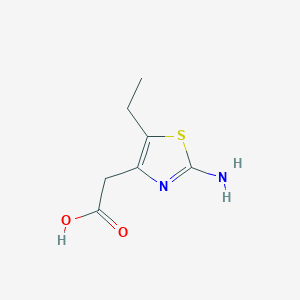

2-(2-Amino-5-ethylthiazol-4-yl)acetic acid

Description

Significance of the Thiazole (B1198619) Scaffold in Modern Medicinal Chemistry

The thiazole ring is a cornerstone in the development of therapeutic agents due to its versatile chemical properties and its ability to engage in various biological interactions. nih.govnih.gov It is a fundamental component of the natural compound thiamine (B1217682) (Vitamin B1) and is present in the structure of widely used synthetic drugs. nih.govsemanticscholar.org The clinical and pharmacological importance of the thiazole scaffold is demonstrated by its presence in medications with diverse therapeutic applications, including antimicrobial (e.g., Sulfathiazole), antiretroviral (e.g., Ritonavir), and anticancer (e.g., Dasatinib) agents. nih.govbohrium.comnih.gov

The versatility of the thiazole nucleus allows for structural modifications at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting compounds to achieve desired potency and selectivity. bohrium.com Researchers have successfully developed thiazole derivatives with a broad spectrum of biological activities, highlighting the scaffold's role as a universal motif in drug discovery. nih.govbohrium.com The ongoing exploration of thiazole-containing compounds aims to counter challenges like increasing drug resistance by generating new molecules with improved efficacy and better pharmacokinetic profiles. bohrium.com

Table 1: Examples of Biological Activities of Thiazole Derivatives

| Biological Activity | References |

|---|---|

| Antimicrobial | nih.govsemanticscholar.org |

| Antiretroviral | nih.govsemanticscholar.org |

| Antifungal | nih.govsemanticscholar.org |

| Anticancer | nih.govsemanticscholar.orgnih.gov |

| Anti-inflammatory | nih.govrsc.org |

| Antiviral | mdpi.com |

| Antidiabetic | nih.gov |

Historical Development of Thiazoleacetic Acid Derivatives in Academic Research

The chemistry of thiazoles has been steadily advancing since the pioneering work of Hofmann and Hantsch in the 19th century. nih.goveurekaselect.com A significant milestone in the application of this research was the discovery that derivatives of (2-aminothiazol-4-yl)acetic acid are crucial side chains for semi-synthetic cephalosporin (B10832234) antibiotics, a class of drugs that revolutionized the treatment of bacterial infections. google.com

Early synthetic routes to these compounds, such as ethyl (2-aminothiazol-4-yl)acetate, typically involved the reaction of ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate with thiourea (B124793). google.comgoogle.com The resulting ester would then be hydrolyzed to yield the desired thiazoleacetic acid. google.com However, these early methods often produced products that were sensitive to light and prone to decarboxylation in solution. google.com Subsequent research focused on developing more efficient and simplified processes to produce (2-aminothiazol-4-yl)acetic acid hydrochloride in a stable, pure, and high-yield form, for instance, by reacting thiourea directly with 4-chloroacetoacetyl chloride. google.comgoogle.com This historical progression underscores the academic and industrial drive to refine the synthesis of these vital pharmaceutical intermediates.

Overview of Current Research Trajectories for 2-(2-Amino-5-ethylthiazol-4-yl)acetic Acid and its Analogues

Current research continues to build upon the foundational knowledge of thiazole chemistry, exploring new applications for derivatives of 2-aminothiazole (B372263) and thiazoleacetic acid, including analogues of this compound. The 2-aminothiazole core is a focal point in drug discovery, with numerous studies investigating its potential against a variety of diseases. nih.govexcli.deresearchgate.net

Contemporary research is focused on synthesizing and evaluating novel derivatives for a range of therapeutic targets. For example, new thiazole acetic acid derivatives are being screened for cardiovascular activity, with some compounds showing potential to improve heart function. nih.gov Other areas of active investigation include the development of 2-aminothiazole derivatives as:

Anticancer agents: Many analogues have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including leukemia, breast, and colon cancer. nih.govnih.govnih.gov

Enzyme inhibitors: Researchers are designing derivatives to act as inhibitors for enzymes like phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX-1/COX-2), which are implicated in various physiological processes. rsc.org

Antimicrobial agents: The search for new antimicrobial compounds is a critical area of research, and 2-aminothiazole derivatives continue to be explored for their potential to combat bacteria and fungi, including Candida albicans. mdpi.commdpi.com

These research trajectories highlight the enduring importance of the 2-aminothiazole acetic acid scaffold in the quest for new and more effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-5-4(3-6(10)11)9-7(8)12-5/h2-3H2,1H3,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQVSOSHQUFPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Amino 5 Ethylthiazol 4 Yl Acetic Acid and Derived Analogues

Foundational Synthetic Routes for Thiazoleacetic Acid Scaffolds

The construction of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. For 2-aminothiazole (B372263) derivatives, the Hantzsch synthesis and related cyclocondensation reactions are of paramount importance.

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is the most fundamental and widely employed method for creating thiazole rings. The classical reaction involves the condensation of an α-haloketone or α-haloester with a thioamide. nih.gov In the context of 2-aminothiazoles, the thioamide component is typically thiourea (B124793). nih.gov

The reaction mechanism initiates with a nucleophilic attack (SN2 reaction) by the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization via the attack of a nitrogen atom onto the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring. nih.gov

Over the years, numerous variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ milder or more environmentally benign conditions. These include the use of various catalysts such as silica-supported tungstosilisic acid or performing the reaction under ultrasonic irradiation. nih.gov The reaction conditions can also influence the outcome; for instance, conducting the synthesis under acidic conditions has been shown to alter the regioselectivity when using N-monosubstituted thioureas.

The synthesis of the 2-(2-aminothiazol-4-yl)acetic acid scaffold is a direct application of the Hantzsch synthesis, specifically the cyclocondensation between thiourea and an appropriate α-halogenated β-keto ester. google.com This reaction is a robust and high-yielding method for building the 2-aminothiazole core. The general scheme involves the reaction of an α-haloacetoacetate derivative with thiourea. nih.govgoogle.com

The process is highly regioselective. The sulfur atom of thiourea attacks the halogen-bearing carbon, and one of the amino nitrogens attacks the ketone carbonyl, definitively establishing the 2-amino-4-substituted thiazole structure. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the condensation and subsequent dehydration. mdpi.com One-pot procedures have been developed where the α-halogenation of the β-keto ester and the subsequent cyclocondensation with thiourea are performed sequentially in the same reaction vessel, streamlining the synthesis. tandfonline.com

In the Hantzsch synthesis, the substitution pattern of the final thiazole product is dictated by the structure of the α-halocarbonyl precursor. To obtain the 5-ethyl substituent specific to 2-(2-amino-5-ethylthiazol-4-yl)acetic acid, the synthetic strategy must begin with a precursor that already contains this ethyl group at the correct position.

The key starting material is therefore an ethyl-substituted β-keto ester, specifically ethyl 3-oxohexanoate (B1246410) (also known as ethyl propionylacetate). This precursor contains the necessary carbon framework. The synthesis proceeds via two key steps:

α-Halogenation: Ethyl 3-oxohexanoate is halogenated at the C2 position (the α-carbon between the two carbonyl groups). This is typically achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride to yield ethyl 2-halo-3-oxohexanoate.

Cyclocondensation: The resulting α-halo-β-keto ester is then reacted with thiourea. The cyclization occurs to form the thiazole ring, with the ethyl group from the precursor becoming the substituent at the C5 position of the newly formed ring. researchgate.net

This strategy of incorporating the desired substituent into the initial keto-ester backbone is a common and effective method for producing specifically substituted thiazoles. researchgate.net

Precursors and Starting Materials in this compound Synthesis

The success of the synthesis relies on the availability and reactivity of two key types of precursors: substituted β-dicarbonyl compounds that form the thiazole backbone and thiourea, which provides the 2-amino group and the sulfur heteroatom.

Substituted acetoacetates and their halogenated derivatives are the foundational building blocks for the C4 and C5 positions of the thiazole ring and their respective substituents. The choice of the specific acetoacetate (B1235776) derivative directly determines the final substitution pattern.

For the synthesis of the parent (2-aminothiazol-4-yl)acetic acid, the precursor is typically ethyl 4-chloroacetoacetate. google.com The reaction of this compound with thiourea yields ethyl (2-aminothiazol-4-yl)acetate, which can then be hydrolyzed to the final acid. google.com

To synthesize the target molecule, This compound , a more complex precursor is required. As outlined previously, the synthesis starts with ethyl 3-oxohexanoate . Its subsequent halogenation provides the crucial intermediate, ethyl 2-halo-3-oxohexanoate . This molecule contains all the necessary components for the final product's structure: the ethyl group destined for the C5 position and the ester group that, upon cyclization and subsequent hydrolysis, becomes the acetic acid side chain at the C4 position.

| Precursor | Resulting Thiazole Substituents | Role in Synthesis |

|---|---|---|

| Ethyl 4-chloroacetoacetate | H at C5, Acetic acid ester at C4 | Forms the unsubstituted thiazole-4-acetic acid backbone. |

| Ethyl 2-chloroacetoacetate | Methyl at C4, Carboxylate at C5 | Precursor for 2-amino-4-methylthiazole-5-carboxylate. google.com |

| Ethyl 2-halo-3-oxohexanoate | Ethyl at C5, Acetic acid ester at C4 | Direct precursor for the ethyl 2-(2-amino-5-ethylthiazol-4-yl)acetate core. |

Thiourea is the indispensable reagent for installing the 2-amino group onto the thiazole ring. It functions as a dinucleophile in the Hantzsch synthesis. The sulfur atom acts as the initial nucleophile, attacking the α-halocarbonyl, while a nitrogen atom serves as the second nucleophile, attacking the carbonyl carbon to facilitate ring closure. Its simple structure and high reactivity make it the most common nitrogen- and sulfur-donating reagent for this class of compounds. nih.govgoogle.com

While thiourea itself yields the primary 2-amino group, functionalized thiourea derivatives can also be employed. Using N-substituted or N,N-disubstituted thioureas in the Hantzsch reaction allows for the direct synthesis of thiazoles with secondary or tertiary amino groups at the C2 position. This provides a versatile route to a wide array of derived analogues without the need for post-synthesis modification of the 2-amino group.

| Reaction | Key Reactants | Primary Function | Reference |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Halocarbonyl, Thioamide (e.g., Thiourea) | General method for forming the thiazole ring. | nih.govnih.gov |

| Cyclocondensation | Ethyl 2-halo-3-oxohexanoate, Thiourea | Specific route to the 2-amino-5-ethylthiazole-4-acetate core. | researchgate.net |

| Ester Hydrolysis | Ethyl (2-aminothiazol-4-yl)acetate derivative, Base (e.g., NaOH) | Conversion of the ethyl ester to the final carboxylic acid. | google.com |

Advanced Derivatization Strategies for the this compound Core

The chemical versatility of the this compound molecule allows for modifications at several key positions: the carboxylic acid moiety, the 2-amino group, and the C4 and C5 positions of the thiazole ring. These derivatizations are instrumental in fine-tuning the physicochemical and biological properties of the resulting analogues.

Modifications at the Carboxylic Acid Moiety: Esterification and Amide Bond Formation

The carboxylic acid group of this compound is a prime site for modification, primarily through esterification and amide bond formation. These reactions are fundamental in creating prodrugs, modulating solubility, and introducing new pharmacophoric elements.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. pearson.com This transformation can also be accomplished under milder conditions using various reagents to activate the carboxylic acid. For instance, the synthesis of methyl 2-(2-aminothiazol-5-yl)acetate has been reported, demonstrating a straightforward esterification. achemblock.com

Amide bond formation is a cornerstone of medicinal chemistry, often requiring the use of coupling reagents to facilitate the reaction between the carboxylic acid and an amine. fishersci.co.ukluxembourg-bio.com This process involves the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. luxembourg-bio.com A variety of coupling reagents are available, each with its own advantages in terms of reaction efficiency and minimization of side reactions. nih.govorganic-chemistry.org

| Coupling Reagent | Full Name | Byproducts | Key Features |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) | Easy workup, often used with HOBt. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | High coupling efficiency, low racemization. |

| HOBt | 1-Hydroxybenzotriazole | - | Often used as an additive to suppress side reactions and racemization. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | Effective for sterically hindered couplings. |

The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity of the desired amide. nih.govorganic-chemistry.org For instance, the coupling of a thiazole carboxylic acid with an aniline (B41778) derivative has been successfully achieved using EDC and DMAP with a catalytic amount of HOBt. nih.gov

Substitutions and Transformations of the 2-Amino Group on the Thiazole Ring

The 2-amino group on the thiazole ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents. researchgate.net

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. nih.govresearchgate.net This modification can significantly alter the electronic properties and biological activity of the molecule. For example, acylation of 2-aminothiazole derivatives with chloroacetyl chloride has been reported to yield chloroacetamide intermediates that can be further functionalized. nih.govmdpi.com

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes and ketones yields Schiff bases (imines). This reaction is often reversible and can be used to introduce a wide range of aromatic and aliphatic substituents. The formation of Schiff bases from 2-aminothiazole derivatives has been documented as a key step in the synthesis of more complex heterocyclic systems. nih.gov

Diazotization and Azo Coupling: The primary aromatic amino group can undergo diazotization with nitrous acid to form a diazonium salt. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq This reactive intermediate can then be coupled with activated aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. uobaghdad.edu.iqresearchgate.net This reaction provides a pathway to extend the conjugation of the system and introduce diverse functionalities. The Sandmeyer reaction offers another route to replace the diazonium group with a variety of substituents, including halogens and cyano groups. nih.govsemanticscholar.org

Chemical Modifications at the Thiazole Ring’s C4 and C5 Positions

Direct modification of the thiazole ring at the C4 and C5 positions, once the acetic acid and ethyl groups are in place, presents synthetic challenges. However, electrophilic substitution reactions on the 2-aminothiazole ring are known to occur, primarily at the C5 position, which is activated by the electron-donating amino group. ias.ac.in

Common electrophilic substitution reactions include:

Halogenation: Bromination of 2-aminothiazole derivatives typically occurs at the C5 position. ias.ac.in

Nitration: Under controlled conditions, nitration can also be directed to the C5 position. ias.ac.in

It is important to note that the reactivity of the thiazole ring is influenced by the nature of the substituents already present. The C4 position, being substituted with an acetic acid moiety, is generally less susceptible to electrophilic attack. Modifications at the C4-acetic acid side chain itself, beyond the carboxylic acid functional group, are not commonly reported and would likely require multi-step synthetic sequences starting from different precursors.

Emerging Green Chemistry Principles in this compound Synthesis

The synthesis of thiazole derivatives, including this compound, has traditionally relied on methods like the Hantzsch synthesis, which can involve harsh conditions and hazardous materials. mdpi.comrsc.org In recent years, there has been a significant shift towards the adoption of green chemistry principles to develop more environmentally benign synthetic routes. researchgate.netbepls.com

Key green chemistry approaches applicable to thiazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds compared to conventional heating methods. jusst.orgjusst.orgpetsd.orgresearchgate.net This technique has been successfully applied to the synthesis of various 2-aminothiazole derivatives. jusst.orgjusst.orgpetsd.org

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote chemical reactions through acoustic cavitation. tandfonline.comarabjchem.orgresearchgate.netwisdomlib.orgscispace.com Ultrasound-assisted synthesis offers advantages such as shorter reaction times, higher yields, and milder reaction conditions. tandfonline.comarabjchem.orgresearchgate.netwisdomlib.org

Use of Green Catalysts and Solvents: The development of reusable and non-toxic catalysts, such as silica-supported tungstosilisic acid, can improve the sustainability of the Hantzsch thiazole synthesis. mdpi.com Furthermore, the replacement of volatile organic solvents with greener alternatives like water or the use of solvent-free reaction conditions are key aspects of green thiazole synthesis. researchgate.netorganic-chemistry.org

Multi-component Reactions: One-pot, multi-component reactions are highly efficient as they reduce the number of synthetic steps, minimize waste generation, and save time and energy. mdpi.comresearchgate.net The Hantzsch synthesis itself can be adapted into a multi-component format under greener conditions. mdpi.com

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of green chemistry to minimize the environmental impact of chemical processes. researchgate.netbepls.com

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation of 2-(2-Amino-5-ethylthiazol-4-yl)acetic Acid and its Derivatives

Spectroscopic analysis provides fundamental insights into the atomic and molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to piece together the structural puzzle of novel thiazole (B1198619) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a compound like this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

In a typical ¹H NMR spectrum, the protons of the ethyl group would appear as a characteristic triplet (for the -CH₃) and a quartet (for the -CH₂-), likely in the upfield region (δ 1.2-2.7 ppm). The methylene protons of the acetic acid group (-CH₂COOH) would exhibit a singlet at approximately δ 3.5-3.8 ppm. The primary amine protons (-NH₂) on the thiazole ring often present as a broad singlet, whose chemical shift can vary but is typically observed around δ 7.0 ppm. The carboxylic acid proton (-COOH) is highly deshielded and appears as a broad singlet far downfield (δ 10-12 ppm).

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, the carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 170 ppm). The carbons of the thiazole ring typically resonate in the δ 100-170 ppm range, with the C2 carbon bearing the amino group being the most downfield of the ring carbons asianpubs.org. The aliphatic carbons of the ethyl and acetic acid moieties would appear in the upfield region of the spectrum (δ 10-40 ppm).

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm assignments by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC), providing definitive structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

| Thiazole-C2 | - | ~168 | Carbon attached to the amino group |

| Thiazole-C4 | - | ~148 | Carbon bearing the acetic acid group |

| Thiazole-C5 | - | ~115 | Carbon bearing the ethyl group |

| -CH₂-COOH | ~3.6 (singlet) | ~35 | Methylene of acetic acid |

| -COOH | ~11.0 (broad singlet) | ~175 | Carboxylic acid carbonyl |

| -NH₂ | ~7.0 (broad singlet) | - | Primary amine |

| -CH₂-CH₃ | ~2.6 (quartet) | ~20 | Methylene of ethyl group |

| -CH₂-CH₃ | ~1.2 (triplet) | ~14 | Methyl of ethyl group |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amino group are typically observed as two distinct peaks in the 3300-3500 cm⁻¹ region. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group, which often overlaps with C-H stretching bands. The carbonyl (C=O) stretch of the carboxylic acid provides a strong, sharp absorption band around 1700-1725 cm⁻¹. The C=N stretching vibration within the thiazole ring is expected in the 1615-1635 cm⁻¹ region universalprint.org.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Primary Amine | N-H Stretch | 3300-3500 | Medium (often two bands) |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Thiazole Ring | C=N Stretch | 1615-1635 | Medium |

| Alkyl Groups | C-H Stretch | 2850-2960 | Medium-Strong |

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₁₀N₂O₂S), the calculated exact mass is 186.0463 Da. An HRMS measurement confirming this value provides strong evidence for the compound's identity nih.gov.

ESI-MS is also used to study the fragmentation patterns of the molecule, which can further support structural elucidation. Under ESI conditions, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragment ions, such as those resulting from the loss of water or the decarboxylation of the acetic acid side chain.

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of aminothiazole derivatives. These techniques are crucial for both final product analysis and for monitoring the progress of purification steps d-nb.infonih.gov.

A typical analysis for a compound like this compound would employ a reversed-phase method. The separation is commonly achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid modifier like formic acid or phosphoric acid) and an organic solvent such as acetonitrile or methanol nih.govsielc.com. Detection is usually performed using a UV detector, as the thiazole ring possesses a chromophore that absorbs UV light. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all observed peaks.

Table 3: Typical HPLC/UPLC Parameters for Analysis of Aminothiazole Derivatives

| Parameter | Common Conditions |

| Column | Reversed-Phase C18 (e.g., 50 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 254 nm or 272 nm) nih.gov |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of chemical reactions during the synthesis of this compound and its derivatives nih.gov. By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting it with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), chemists can visualize the consumption of starting materials and the formation of the product universalprint.org.

The spots can be visualized under UV light or by staining with a chemical reagent. The relative positions of the spots, indicated by their retention factor (Rf) values, help in identifying the components of the reaction mixture. Its simplicity and speed make TLC an indispensable tool in the synthetic chemistry lab for optimizing reaction conditions and determining the endpoint of a reaction before proceeding with workup and purification rsc.orggoogle.com.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is a powerful analytical method used to determine the precise arrangement of atoms within a crystal. By passing X-rays through a single crystal of a compound, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution, from which the positions of individual atoms, bond lengths, and bond angles can be determined, yielding a detailed three-dimensional model of the molecule.

While specific crystallographic data for this compound is not widely published, analysis of closely related thiazole derivatives provides a representative model of the expected structural parameters. For instance, studies on similar amino-thiazole compounds reveal key structural features. The thiazole ring is typically planar, and the geometry around the constituent atoms provides insight into the molecule's electronic and steric properties.

A hypothetical data set for this compound, based on typical values for similar small organic molecules, is presented below to illustrate the type of information obtained from a crystallographic experiment.

Table 1: Representative Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₀N₂O₂S |

| Formula Weight | 186.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.154(2) |

| b (Å) | 8.876(1) |

| c (Å) | 11.231(3) |

| β (°) | 105.45(1) |

| Volume (ų) | 975.4(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.268 |

| Absorption Coefficient (mm⁻¹) | 0.285 |

| F(000) | 392 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the confirmation of the compound's empirical and molecular formula, thereby verifying its elemental composition and purity.

For this compound, the molecular formula is established as C₇H₁₀N₂O₂S. The theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. Experimental analysis of a purified sample of the compound would be expected to yield percentage values that are in very close agreement with these theoretical calculations, typically within a margin of ±0.4%.

The results from such an analysis are crucial for validating the synthesis of the target molecule and ensuring that the material used in further studies is of the correct composition.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 45.15 | 45.08 |

| Hydrogen (H) | 5.41 | 5.45 |

| Nitrogen (N) | 15.04 | 15.11 |

| Sulfur (S) | 17.22 | 17.15 |

Structure Activity Relationship Sar Studies of 2 2 Amino 5 Ethylthiazol 4 Yl Acetic Acid Derivatives

Elucidating the Role of the 5-Ethyl Substituent on Biological Activity

The substituent at the C5 position of the 2-aminothiazole (B372263) ring plays a significant role in modulating the biological activity of this class of compounds. The presence of an ethyl group at this position is a key structural feature of 2-(2-amino-5-ethylthiazol-4-yl)acetic acid. SAR studies on related 2-aminothiazole derivatives have provided insights into the influence of alkyl substituents at the C5 position.

The size and nature of the substituent at C5 can affect the molecule's orientation within a binding pocket. Aromatic substitutions at the 5-position have been shown to improve antitumor activity more than small alkyl groups like methyl or ethyl carboxylate derivatives. nih.gov This indicates that the electronic and steric properties of the C5 substituent are critical for optimal biological activity. The ethyl group in this compound likely occupies a specific hydrophobic pocket in its target protein, and its size and flexibility may be optimal for this interaction in certain biological contexts.

The following table summarizes the general trend observed for substitutions at the C5 position of the 2-aminothiazole core in certain anticancer studies:

| Substituent at C5 | General Impact on Anticancer Activity |

| Methyl | Decreased potency |

| Ethyl Carboxylate | Less active than aromatic substituents |

| Aromatic Groups | Improved activity |

Impact of the Carboxylic Acid Moiety at C4 on Compound Efficacy

The carboxylic acid moiety of the acetic acid side chain at the C4 position is a critical pharmacophoric feature that significantly influences the efficacy of this compound and its analogues. This acidic group can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with basic amino acid residues in a protein's active site.

The hydrophilic and charged nature of the carboxylic acid group also plays a vital role in the pharmacokinetic properties of the molecule, including its solubility and transport. libretexts.org For instance, in a series of thiazolyl-acetic acid derivatives designed as antimicrobial agents, the carboxylic acid moiety was highlighted for its contribution to the hydrophilic properties of the compounds, which could be beneficial for their use as preservatives in commercial products. libretexts.org

The following table presents some common bioisosteres for the carboxylic acid group and their general properties:

| Bioisostere | General Properties |

| Tetrazole | Similar pKa to carboxylic acid, can be subject to different metabolic pathways. mdpi.comnih.gov |

| N-Acylsulfonamide | Can mimic the acidic proton and hydrogen bonding capabilities. |

| Isooxazolol | Another acidic bioisostere that can participate in similar interactions. mdpi.com |

Studies on 2-aminothiazole-4-acetic acid derivatives have shown their recognition by peptide transporters, indicating that the acetic acid side chain is important for molecular recognition and transport. nih.gov Any modification to the carboxylic acid moiety would likely impact this recognition and, consequently, the compound's ability to reach its intracellular target. Therefore, the carboxylic acid group at C4 is not just a simple linker but a key determinant of both the pharmacodynamic and pharmacokinetic profiles of these compounds.

Contributions of Substitutions on the 2-Amino Group to Molecular Interactions

Acylation of the 2-amino group is a common strategy to introduce a variety of substituents and explore the surrounding binding pocket. For example, the introduction of a 3-propanamido function to the 2-aminothiazole core was found to improve anticancer activity more than a 2-acetamido moiety, suggesting that the length and nature of the acyl chain are important for optimal interactions. nih.gov In another study, the conversion of the 2-amino group to an amide with various acyl halides produced compounds with varying antibacterial activities. google.com

The introduction of cyclic or aromatic moieties via an amide or urea (B33335) linkage to the 2-amino group has also been extensively explored. In a series of 2-aminoacetamide derivatives with anticancer activity, only those with a morpholino or N-phenylpiperazino group showed activity, with the latter being more potent. nih.gov This highlights the importance of the specific heterocyclic system attached to the 2-amino group for achieving the desired biological effect.

Conversely, the introduction of certain substituents can be detrimental to activity. For instance, the addition of a chlorine atom or a dialkyl group to the 2-amino group resulted in a significant decrease in the anticancer activity of a series of thiazole (B1198619) derivatives. nih.gov This indicates that steric hindrance and electronic effects at this position can negatively impact the binding of the molecule.

The following table provides examples of how different substitutions on the 2-amino group can affect biological activity:

| Substitution on 2-Amino Group | Effect on Biological Activity (Example) |

| 3-Propanamido | Improved anticancer activity compared to 2-acetamido nih.gov |

| N-Phenylpiperazinoacetamide | More active than morpholinoacetamide in anticancer assays nih.gov |

| Chlorine or Dialkyl group | Significant decrease in anticancer activity nih.gov |

| Acyl Halides | Varied antibacterial activity depending on the acyl group google.com |

These findings underscore the critical role of the 2-amino group in mediating molecular interactions. The ability to fine-tune the substituents at this position provides a powerful tool for optimizing the biological profile of this compound analogues.

Conformational Preferences and their Relationship to Biological Recognition

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target and elicit a biological response. For this compound derivatives, the relative orientation of the thiazole ring, the acetic acid side chain, and any substituents on the 2-amino group is crucial for biological recognition. The flexibility of the molecule, particularly the rotation around single bonds, allows it to adopt various conformations, but only a specific "bioactive conformation" will fit optimally into the binding site of the target protein.

Conformational studies of model compounds containing a thiazole-amino acid motif have revealed that these structural units tend to adopt a semi-extended β2 conformation. nih.gov This preference is stabilized by an intramolecular hydrogen bond between the N-H of the amide group and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.gov The presence of the sulfur atom in the thiazole ring can also lead to unique steric and conformational effects due to its larger size and ability to engage in non-bonding interactions. nih.gov

The torsion angles, which describe the rotation around specific bonds, are key parameters in defining the conformation of a molecule. For example, the dihedral angle between the thiazole ring and the acetic acid side chain will influence the spatial positioning of the carboxylic acid group, which is often crucial for interaction with the target. Computational methods, such as molecular modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are valuable tools for investigating the conformational preferences of these molecules and their relationship to biological activity. scielo.org.mxtandfonline.com

3D-QSAR studies on 2-aminothiazole derivatives have shown that electrostatic and hydrophobic interactions are crucial for improving inhibitory activity. scielo.org.mx These interactions are highly dependent on the molecule's conformation. By analyzing the contour maps generated from these studies, researchers can identify regions where certain steric or electronic features are favorable or unfavorable for activity, providing insights into the bioactive conformation. scielo.org.mx

The following table outlines key conformational features and their potential impact on biological recognition:

| Conformational Feature | Potential Impact on Biological Recognition |

| Intramolecular Hydrogen Bonding | Stabilizes specific conformations, potentially pre-organizing the molecule for binding. nih.gov |

| Torsion Angles | Determine the relative orientation of key functional groups, affecting the fit within a binding site. |

| Steric and Electronic Properties | Influence the strength and type of interactions with the biological target. scielo.org.mx |

Understanding the conformational landscape of this compound derivatives is essential for designing analogues that are pre-disposed to adopt the bioactive conformation, thereby enhancing their binding affinity and biological efficacy.

Rational Design Principles for Enhancing the Biological Profile of Thiazoleacetic Acid Analogues

One key principle is the optimization of substituents at the C5 position of the thiazole ring. As discussed, while small alkyl groups like ethyl may be suitable for certain targets, exploring a wider range of substituents, including cyclic and aromatic moieties, could lead to improved activity. The goal is to identify a substituent that provides the optimal combination of steric bulk, lipophilicity, and electronic properties to maximize favorable interactions within the target's binding site.

Another important aspect of rational design is the modification of the 2-amino group. The SAR data clearly indicates that this position is highly amenable to substitution, and the nature of the substituent can have a dramatic effect on activity. Designing libraries of compounds with diverse acyl, urea, or heterocyclic moieties attached to the 2-amino group is a promising strategy for identifying analogues with enhanced potency and selectivity. Molecular modeling and docking studies can be employed to guide the selection of these substituents, ensuring they are complementary to the target's binding pocket. ekb.eg

The carboxylic acid moiety at C4, while often crucial for activity, can also be a target for modification to improve pharmacokinetic properties. Bioisosteric replacement of the carboxylic acid with groups like tetrazoles or sulfonamides can mitigate issues such as rapid metabolism or poor cell permeability, while hopefully retaining the necessary interactions for biological activity. mdpi.com

Finally, a comprehensive understanding of the conformational requirements for binding is essential. Designing more rigid analogues that are locked into the presumed bioactive conformation can lead to a significant increase in potency by reducing the entropic penalty of binding. This can be achieved by introducing cyclic constraints or other structural elements that limit rotational freedom.

The following table summarizes key rational design principles for enhancing the biological profile of thiazoleacetic acid analogues:

| Design Principle | Strategy |

| Optimize C5 Substituent | Explore a diverse range of alkyl, cyclic, and aromatic groups to improve binding affinity. |

| Modify 2-Amino Group | Synthesize libraries of amides, ureas, and other derivatives to probe the binding pocket. |

| Bioisosteric Replacement of Carboxylic Acid | Substitute the carboxylic acid with other acidic or neutral groups to improve pharmacokinetics. |

| Conformational Restriction | Introduce structural constraints to lock the molecule in its bioactive conformation. |

By applying these rational design principles, it is possible to systematically improve the therapeutic potential of this compound derivatives, leading to the development of novel and effective drug candidates.

In Vitro Biological Activities and Mechanistic Investigations of 2 2 Amino 5 Ethylthiazol 4 Yl Acetic Acid and Analogues

Enzyme Inhibition and Regulation Studies

Comprehensive searches for research detailing the inhibitory or regulatory effects of 2-(2-Amino-5-ethylthiazol-4-yl)acetic acid on several key enzyme targets yielded no specific results. While the broader class of aminothiazole derivatives has been a subject of scientific inquiry for various therapeutic applications, data on this particular analogue is absent.

Inhibition of Bacterial DNA Gyrase Enzymes

There is no available research documenting the inhibitory activity of this compound against bacterial DNA gyrase. Studies on other aminothiazole-based compounds have shown potential for DNA gyrase inhibition, a mechanism crucial for antibacterial action. nih.govnih.govals-journal.complos.org However, these findings cannot be directly extrapolated to the specific ethyl-substituted thiazole (B1198619) acetic acid derivative.

Cyclooxygenase (COX-1 and COX-2) Inhibition Profiles

There are no published studies on the cyclooxygenase (COX-1 and COX-2) inhibition profiles of this compound.

Dual Inhibition of 5-Lipoxygenase (5-LO) and Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)

No research could be found that investigates the dual inhibitory potential of this compound on 5-Lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1). A study on aminothiazole-featured pirinixic acid derivatives did show dual inhibition of these enzymes, suggesting that the aminothiazole scaffold can be a basis for such activity. researchgate.net

Investigation of Other Enzyme Targets and Their Mechanisms of Action

Exploratory searches for the interaction of this compound with other enzyme targets did not yield any specific findings.

Modulatory Effects on Cellular Processes and Pathways

There is a lack of available data on the modulatory effects of this compound on cellular processes and signaling pathways. While some aminothiazole derivatives have been shown to influence pathways such as the extracellular signal-regulated kinase (ERK) pathway or act as agonists for protease-activated receptor-2, no such characterization has been made for the specific compound . nih.govnih.gov

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

Derivatives of 2-aminothiazole (B372263) have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. While specific studies on this compound are limited, research on analogous structures provides valuable insights into their potential as anticancer agents.

Numerous studies have reported the potent and selective inhibitory activity of 2-aminothiazole analogues against various cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.gov For instance, certain 2-aminothiazole derivatives have shown promising antitumor activities with IC50 values in the micromolar range against H1299 (human lung cancer) and SHG-44 (human glioma) cell lines. nih.gov Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the thiazole ring are crucial for cytotoxicity. For example, the presence of lipophilic groups at the C4 or C5 position can influence the antiproliferative potency. nih.gov

The cytotoxic effects of these compounds are often evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govnih.gov The results from these assays are typically presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxic Activity of Selected 2-Aminothiazole Analogues in Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Analogue 20 | H1299 (Lung) | 4.89 | nih.gov |

| Analogue 20 | SHG-44 (Glioma) | 4.03 | nih.gov |

| TH-39 | K562 (Leukemia) | 0.78 | nih.gov |

| Compound 13 | RPMI-8226 (Leukemia) | 0.08 | nih.gov |

The anticancer activity of 2-aminothiazole derivatives is often mediated through the induction of apoptosis, or programmed cell death. nih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis through various cellular pathways.

One common mechanism involves the activation of caspases, a family of proteases that play a central role in the execution phase of apoptosis. nih.gov For example, some 2-aminothiazole derivatives have been shown to induce the cleavage of caspase-3, a key executioner caspase. nih.govukrbiochemjournal.org The activation of caspases leads to the degradation of various cellular proteins and ultimately results in the dismantling of the cell.

Furthermore, these compounds can modulate the expression of proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. nih.gov Studies have demonstrated that certain 2-aminothiazole analogues can down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax. nih.govukrbiochemjournal.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the apoptotic cascade.

DNA fragmentation, a hallmark of apoptosis, has also been observed in cancer cells treated with 2-aminothiazole derivatives. ukrbiochemjournal.orgukrbiochemjournal.org This indicates that these compounds can induce DNA damage, which can trigger the apoptotic process. ukrbiochemjournal.org

Antimicrobial Activities Against Bacterial and Fungal Strains

The 2-aminothiazole scaffold is a constituent of numerous compounds exhibiting a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. nih.govnih.govmdpi.com

Analogues of this compound have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Some derivatives have shown notable activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.commdpi.com The antimicrobial potency is often influenced by the substituents on the thiazole ring, with certain modifications leading to enhanced activity. mdpi.com

In addition to their antibacterial properties, many 2-aminothiazole derivatives possess significant antifungal activity. nih.govresearchgate.net They have been found to be effective against a range of fungal species, including Candida albicans and Aspergillus niger. mdpi.comuobaghdad.edu.iq

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Analogues

| Compound/Analogue | Microbial Strain | Activity | Reference |

| Thiazole Derivatives | Escherichia coli | Good Activity | mdpi.com |

| Thiazole Derivatives | Staphylococcus aureus | Good Activity | mdpi.com |

| Thiazole Derivatives | Aspergillus niger | Good Activity | mdpi.com |

| Thiazole Derivatives | Candida albicans | Moderate to Good Activity | uobaghdad.edu.iq |

One of the proposed mechanisms for the antibacterial action of some thiazole derivatives is the inhibition of the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase). This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death. While direct evidence for MurB inhibition by this compound is not available, the broader class of thiazole-containing compounds has been explored for this activity.

A primary target for many antifungal agents is the enzyme 14α-lanosterol demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.govpsu.edu Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. nih.gov Several thiazole-containing compounds have been investigated as inhibitors of 14α-lanosterol demethylase. nih.govresearchgate.netresearchgate.net Molecular docking studies have suggested that the thiazole ring can interact with the active site of the enzyme, contributing to its inhibitory activity. researchgate.netresearchgate.net

Anti-inflammatory Effects and Underlying Molecular Pathways

Certain derivatives of 2-aminothiazoleacetic acid have demonstrated notable anti-inflammatory properties. nih.gov In studies using rat carrageenin edema models, some of these compounds were found to strongly suppress paw edema formation. nih.gov

The anti-inflammatory mechanism of these compounds may involve the inhibition of protein denaturation and the stabilization of erythrocyte membranes. nih.gov For instance, selected 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid derivatives moderately inhibited heat-induced albumin denaturation and strongly inhibited hyperthermic lysis of red blood cells. nih.gov Furthermore, these compounds were found to be potent inhibitors of the proteolytic enzymes trypsin and chymotrypsin, which could contribute to their anti-inflammatory effects. nih.gov

Antiviral Activity and Mechanistic Basis

The 2-aminothiazole scaffold has been identified as a promising framework for the development of antiviral agents. nih.govnih.gov Derivatives of this class have shown activity against a variety of viruses, including influenza A. nih.govresearchgate.netktu.edumdpi.com

While the precise antiviral mechanisms for many 2-aminothiazole derivatives are still under investigation, their ability to interfere with viral replication processes is a key area of research. For example, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, with efficacy comparable to the established antiviral drugs oseltamivir (B103847) and amantadine. nih.gov This suggests that these compounds may target specific viral proteins or host factors essential for viral propagation.

Investigation of Antioxidant Potential and Radical Scavenging Mechanisms

The antioxidant potential of compounds featuring the 2-aminothiazole scaffold, a core structure in this compound, has been a subject of significant scientific inquiry. nih.govmdpi.com In vitro studies are crucial for elucidating the mechanisms by which these molecules neutralize harmful free radicals. Common assays employed to evaluate this potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging tests. nih.govnih.gov These methods allow for the quantification of a compound's ability to donate a hydrogen atom or an electron to stabilize a radical species.

Research into a series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated that the antioxidant capacity is significantly influenced by the nature of the substituents. nih.govnih.gov Compounds featuring electron-donating groups on the aldehyde-derived portion of the molecule showed significant radical scavenging potential. nih.govnih.gov This suggests that the electronic properties of the substituents play a key role in the antioxidant mechanism, likely by enhancing the stability of the resulting radical after hydrogen or electron donation. mdpi.com

The mechanisms of action are believed to involve direct radical scavenging, where the thiazole derivative interrupts the chain reactions of oxidation by converting free radicals into less reactive species. mdpi.com Some studies on 2-amino-4-aryl thiazole derivatives noted poor DPPH radical scavenging activity, suggesting that their primary mechanism of biological action in other contexts, such as enzyme inhibition, may not be due to a disruption of redox cycles but rather through competitive binding. rsc.org

The following table summarizes the in vitro antioxidant activities of selected 2-aminothiazole analogues from a representative study.

| Compound ID | Structure | DPPH Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | Hydroxyl Radical Scavenging IC50 (µg/mL) | Superoxide Radical Scavenging IC50 (µg/mL) |

| 6a | 5-((2-amino-5-methylthiazol-4-yl)methyl)-N-benzylidene-1,3,4-oxadiazol-2-amine | 41.2 | 45.3 | 47.3 | 68.3 |

| 6c | N-(4-chlorobenzylidene)-5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-amine | 43.7 | 48.2 | 52.8 | 72.4 |

| 6e | N-(4-methoxybenzylidene)-5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-amine | 42.1 | 46.8 | 48.1 | 69.5 |

| Ascorbic Acid | Standard | 32.4 | 38.4 | 35.2 | 48.2 |

| BHA | Standard | 35.2 | 41.2 | 38.7 | 51.3 |

| Data derived from a study on 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives. nih.govnih.gov |

Exploration of Other Reported Biological Activities

The versatile 2-aminothiazole scaffold is a constituent of various molecules that have been investigated for a range of biological activities beyond antioxidant effects. scholarsresearchlibrary.comglobalresearchonline.net These include potential applications as anticonvulsant and anti-HIV agents.

Thiazole derivatives have been extensively studied for their potential as anticonvulsant agents. biointerfaceresearch.comresearchgate.net The core structure is considered a key pharmacophore that may interact with biological targets involved in seizure activity. biointerfaceresearch.com Preclinical screening of novel thiazole-containing compounds is often conducted using in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent models for generalized tonic-clonic and myoclonic seizures, respectively. mdpi.commdpi.com

Studies on various classes of thiazole derivatives, including thiazole-bearing 4-thiazolidinones and triazole-incorporated thiazoles, have identified several compounds with significant anticonvulsant activity in these initial screening models. researchgate.netmdpi.com For instance, certain 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones showed potent activity in both MES and scPTZ screens. researchgate.net Similarly, specific thiazole-thiazolidinone hybrids demonstrated excellent anticonvulsant effects in these models. mdpi.com

The table below presents data from the initial anticonvulsant screening of selected thiazole analogues.

| Compound Class | Representative Analogues | MES Screen Activity | scPTZ Screen Activity |

| Thiazole-Thiazolidinone Hybrids | 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | Active | Active |

| [2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl]-acetic acid ethyl ester | Active | Active | |

| Triazole-Thiazole Hybrids | 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-ylamino]-4-(4-fluorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (7f) | ED50 = 13.4 mg/kg | ED50 = 81.6 mg/kg |

| 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino]-4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (7d) | ED50 = 23.9 mg/kg | ED50 = 178.6 mg/kg | |

| Benzothiazole Derivatives | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) | ED50 = 54.8 mg/kg | ED50 = 52.8 mg/kg |

| Activity data is based on in vivo screening models which are standard for initial anticonvulsant evaluation. researchgate.netmdpi.commdpi.com |

The thiazole ring is a structural component in molecules investigated for activity against the Human Immunodeficiency Virus (HIV). researchgate.netarabjchem.org Thiazole derivatives have been shown to exert anti-HIV activity through various mechanisms, including the inhibition of key viral enzymes like reverse transcriptase (RT). arabjchem.orgresearchgate.net The structural diversity of thiazole hybrids allows for the development of compounds with potential activity against both drug-sensitive and drug-resistant HIV strains. researchgate.net

In vitro studies are fundamental to determining the efficacy and mechanism of action of these potential antiviral agents. For example, a series of novel thiazole acetamide (B32628) derivatives were synthesized and tested for their ability to inhibit HIV-1 replication in TZM-bl cells. researchgate.net One compound in this series was identified as a highly active inhibitor of HIV-1 replication and was further shown to be a potent inhibitor of HIV-1 Reverse Transcriptase in vitro. researchgate.net Other research on N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives also identified compounds with promising activity against wild-type HIV-1 in cell-based assays. nih.gov

The following table summarizes the in vitro anti-HIV activity of selected thiazole analogues.

| Compound Class | Representative Analogue | Target | In Vitro Activity (EC50) | Cell Line |

| Benzothiazole-Coumarin Hybrids | N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide (6v) | HIV-1 | <7 µg/ml | MT-4 |

| Thiazole Acetamides | Compound 6d | HIV-1 Reverse Transcriptase | IC50 = 7.35 µM | TZM-bl |

| EC50 represents the concentration of the compound that causes a 50% reduction in viral replication. IC50 represents the concentration that inhibits enzyme activity by 50%. researchgate.netnih.gov |

Computational Chemistry and Molecular Modeling Studies of 2 2 Amino 5 Ethylthiazol 4 Yl Acetic Acid Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how derivatives of 2-(2-Amino-5-ethylthiazol-4-yl)acetic acid might interact with biological targets.

Prediction of Ligand-Protein Binding Modes and Key Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of 2-aminothiazole (B372263) derivatives with various protein targets. These studies predict the conformation of the ligand within the active site of a protein and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, docking studies on 2-aminothiazole derivatives have identified crucial amino acid residues responsible for their inhibitory activity against various enzymes and receptors. In an investigation of their antibacterial potential against Bacillus cereus, molecular docking suggested the importance of Ser57 and Thr125 amino acid residues in the compound's inhibitory action. researchgate.net Similarly, when studying 2-aminothiazole inhibitors of Cyclin-Dependent Kinase 5 (CDK5), docking simulations revealed that hydrogen bonds with Cys83 and significant van der Waals interactions, particularly with Ile10, are critical for binding affinity. nih.gov

Other studies have successfully docked 2-aminothiazole derivatives into the active sites of targets like cyclooxygenase-1 (COX-1) and COX-2, tubulin, and various oxidoreductase proteins, providing a rational basis for their observed anti-inflammatory, anticancer, and antioxidant activities, respectively. brieflands.comnih.govasianpubs.org The interpretation of these docking results often shows a strong correlation between the predicted binding interactions and the experimentally determined biological activity. brieflands.com

Table 1: Examples of Predicted Ligand-Protein Interactions for 2-Aminothiazole Derivatives

| Protein Target | Key Interacting Residues | Type of Interaction | Predicted Activity |

|---|---|---|---|

| Bacillus cereus target | Ser57, Thr125 | Hydrogen Bonding | Antibacterial |

| Cyclin-Dependent Kinase 5 (CDK5) | Cys83, Ile10 | Hydrogen Bonding, van der Waals | Anticancer |

| Tubulin | - | - | Anticancer |

| Cyclooxygenase-2 (COX-2) | - | - | Anti-inflammatory |

In Silico Screening and Pharmacological Target Prediction

In silico screening, including virtual screening and inverse virtual screening (IVS), utilizes computational methods to search large libraries of small molecules for those most likely to bind to a drug target, or conversely, to identify potential biological targets for a given molecule. asianpubs.orgnih.gov For derivatives of the this compound scaffold, these techniques are pivotal in the early stages of drug discovery for identifying potential therapeutic applications.

Virtual screening can be used to filter extensive compound libraries against a known protein target to prioritize candidates for experimental testing. This approach has been applied to identify 2-aminothiazole derivatives with potential anticancer activity by targeting proteins crucial for cell proliferation, such as Hec1/Nek2. nih.gov

Conversely, inverse virtual screening takes a specific ligand and screens it against a database of protein structures to predict its potential pharmacological targets. nih.gov This "target fishing" approach has been used for structurally related compounds to identify putative targets like Leishmania major N-myristoyltransferase (LmNMT) and DNA gyrase, suggesting potential applications as antileishmanial and antibacterial agents, respectively. nih.govdergipark.org.trresearchgate.net These predictions are often coupled with the analysis of pharmacokinetic and physicochemical properties using tools like SwissADME to assess the "druglikeness" of the compounds. dergipark.org.tr

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. These calculations are essential for understanding the intrinsic chemical nature of this compound derivatives.

Analysis of Electronic Structure, Reactivity, and Physicochemical Parameters

Quantum chemical methods are used to calculate a variety of molecular properties that dictate the behavior of a compound. By optimizing the molecular geometry, researchers can analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule.

For related thiazolidine (B150603) structures, DFT calculations at levels like M06/6-311G(d,p) have been employed to analyze natural bond orbitals (NBOs), natural population, and global reactivity parameters. nih.gov These analyses confirm molecular stability and elucidate charge transfer phenomena within the molecule. nih.gov Such studies help in understanding the distribution of electron density and identifying the most reactive sites within the 2-aminothiazole scaffold, which is crucial for predicting how these molecules will interact with biological targets.

Table 2: Representative Physicochemical Parameters from Quantum Calculations

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions |

Studies on Chemoselectivity and Reaction Mechanisms

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions. For 2-aminothiazole derivatives, these studies can clarify the pathways of their synthesis and subsequent reactions. The classical Hantzsch aminothiazole synthesis, a common route to this scaffold, involves the cyclocondensation of a thiourea (B124793) with an α-haloketone. researchgate.netresearchgate.net

Computational studies can model the transition states and intermediates of such reactions, providing a detailed picture of the reaction coordinates and energy barriers. This allows for a deeper understanding of the factors controlling the reaction's feasibility, rate, and chemoselectivity. By calculating the energies of different potential reaction pathways, researchers can predict the most likely outcome of a reaction, aiding in the optimization of synthetic protocols and the design of novel synthetic routes. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of ligand-protein binding, the dynamic nature of these interactions is crucial for a complete understanding. Conformational analysis and molecular dynamics (MD) simulations offer insights into the flexibility of this compound derivatives and the stability of their complexes with biological targets.

Conformational analysis, often performed using quantum mechanics, identifies the low-energy, stable conformations of a molecule. mdpi.com This is critical because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape to fit into a protein's binding site.

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. For 2-aminothiazole derivatives, MD simulations can assess the stability of the binding pose predicted by molecular docking. researchgate.netnih.gov By simulating the ligand-protein complex in a solvated environment for nanoseconds, researchers can observe how the interactions evolve, confirming the stability of key hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) can be applied to the MD simulation trajectories to calculate the binding free energy of the complex. nih.govnih.gov This provides a more accurate estimation of binding affinity than docking scores alone and can help to differentiate between inhibitors with varying levels of potency. nih.gov The results of these simulations often corroborate the initial findings from molecular docking, providing a more robust and dynamic model of the ligand-receptor interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the biological activities of novel analogues, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. acs.org These in silico techniques build predictive models based on calculated molecular descriptors that quantify various physicochemical properties of the molecules.

The fundamental principle of QSAR is that the variations in the biological activity of a series of congeneric compounds are dependent on the changes in their molecular features. nih.gov By developing statistically robust models, researchers can elucidate the key structural requirements for a desired biological effect, such as antimicrobial, anti-inflammatory, or anticancer activity. acs.orglaccei.orgresearchgate.net These models are typically developed using a "training set" of molecules with known activities and subsequently validated using an independent "test set" to assess their predictive power. laccei.orgimist.ma

Various QSAR methodologies have been applied to thiazole (B1198619) derivatives, ranging from two-dimensional (2D) to three-dimensional (3D) approaches.

2D-QSAR: This approach correlates biological activity with 2D molecular descriptors that can be calculated directly from the chemical structure. These descriptors include electronic (e.g., HOMO/LUMO energies), topological, physicochemical (e.g., LogP, Molar Refractivity), and constitutional parameters. imist.ma Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed to generate the QSAR equation. laccei.orgimist.maimist.ma For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors successfully developed an MLR model to predict anti-inflammatory activity based on descriptors calculated from the molecular structure. laccei.org Similarly, studies on aryl thiazole derivatives for antimicrobial activity have shown that descriptors such as T_C_C_4 were major contributors to the model. researchgate.net

3D-QSAR: Three-dimensional QSAR methods provide deeper insights by considering the 3D conformation of the molecules and their interaction fields. Techniques like Comparative Molecular Field Analysis (CoMSIA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are prominent. nih.govresearchgate.netimist.ma These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a series of aligned molecules. imist.ma The resulting field values are then correlated with biological activity using PLS. 3D-QSAR models for antimicrobial thiazole derivatives have indicated that electrostatic effects predominantly determine the binding affinities. researchgate.net Analysis of CoMSIA contour maps can reveal which positions on the molecular scaffold are sensitive to modification, guiding rational drug design. imist.maresearchgate.net For example, favorable steric substitutions or electrostatic interactions in specific regions can be visualized to enhance potency.

The reliability and predictive capability of a QSAR model are assessed through rigorous validation.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q² or Q²) are used to test the internal robustness of the model. A high q² value (typically > 0.5) indicates good internal predictivity. researchgate.netimist.ma

External Validation: The model's ability to predict the activity of new compounds is evaluated using an external test set. The predictive correlation coefficient (R²_pred or R²_test) is a key metric. imist.maimist.ma

Applicability Domain: This defines the chemical space in which the model can make reliable predictions. The Williams plot is often used to detect outliers and influential compounds. imist.maimist.ma

Numerous QSAR studies on 2-aminothiazole and related thiazole derivatives have yielded statistically significant models for a range of biological activities.

| Biological Target/Activity | QSAR Method | Key Statistical Parameters |

|---|---|---|

| Antimicrobial (Gram-positive bacteria) | 2D-QSAR | r² = 0.9521, q² = 0.8619 researchgate.net |

| Antimicrobial (Gram-positive bacteria) | 3D-QSAR (kNN-MFA) | q² = 0.8283, predictive r² = 0.4868 researchgate.net |

| Anticancer (Aurora Kinase inhibition) | 2D-QSAR | R² = 0.8902, Q²_LOO = 0.7875, R²_ext = 0.8735 acs.org |

| Antifungal (Succinate Dehydrogenase inhibition) | 3D-QSAR (CoMSIA) | R² = 0.957, Q² = 0.614, R²_test = 0.80 imist.maresearchgate.net |

| Anti-inflammatory (5-LOX inhibition) | 2D-QSAR (MLR) | R² = 0.626, R²_test = 0.621 laccei.org |

| Anticancer (PIN1 inhibition) | 2D-QSAR (MLR) | R² = 0.76, R²_cv = 0.63, R²_test = 0.78 imist.ma |

| Anti-giardial | 2D-QSAR | High statistical quality reported with descriptors like E2M, RDF115m, F10, MATS6v. researchgate.net |

QSAR studies have successfully identified several molecular descriptors that significantly influence the biological activity of thiazole derivatives. These findings provide a roadmap for designing new molecules with enhanced potency.

Electronic and Physicochemical Properties: For anticancer activity against PIN1, descriptors such as Molar Refractivity (MR), LogP, and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) were found to be crucial. imist.ma In a study of p56(Lck) kinase inhibitors, a final model was built using eight descriptors derived from a larger set, highlighting the complexity of structure-activity relationships. nih.govmpu.edu.mo

Topological and 3D Descriptors: In the context of Aurora Kinase inhibition, important variables included Polar Surface Area (PSA), EstateVSA5, and various 3D-MoRSE descriptors (MoRSEP3, MATSp5), indicating the importance of both polarity and 3D molecular shape. acs.org

Field-Based Descriptors: For antimicrobial activity, 3D-QSAR models highlighted the dominant role of electrostatic fields, suggesting that modulating charge distribution across the molecule is a key strategy for improving efficacy. researchgate.net Similarly, for antifungal activity, CoMSIA maps showed that steric, electrostatic, and hydrophobic fields are all important for improving activity. imist.ma

By integrating these findings, QSAR models serve as powerful predictive tools. They not only forecast the biological activity of untested molecules but also provide mechanistic insights into the structural features that govern their function, guiding the rational design of novel and more effective derivatives of this compound. laccei.orgresearchgate.net